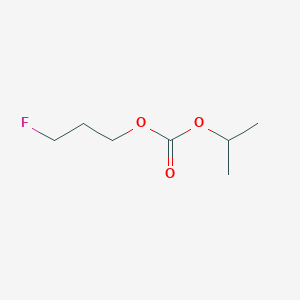

3-Fluoropropyl isopropyl carbonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13FO3 |

|---|---|

Molecular Weight |

164.17 g/mol |

IUPAC Name |

3-fluoropropyl propan-2-yl carbonate |

InChI |

InChI=1S/C7H13FO3/c1-6(2)11-7(9)10-5-3-4-8/h6H,3-5H2,1-2H3 |

InChI Key |

IJMJUAQDBAILOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OCCCF |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoropropyl Isopropyl Carbonate

General Principles of Fluorination in Organic Synthesis: A Mechanistic Perspective

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. The methods for introducing fluorine are broadly classified as nucleophilic, electrophilic, and radical-based approaches.

Nucleophilic Fluorination Strategies for Aliphatic Systems

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, particularly for the synthesis of aliphatic fluorides. This method involves the substitution of a leaving group by a fluoride (B91410) ion (F⁻). Key to this process is the choice of the fluoride source and the reaction conditions. Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are common reagents. However, the fluoride anion is small and has a high charge density, leading to strong solvation in protic solvents, which diminishes its nucleophilicity. To counteract this, reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724).

The mechanism is generally a bimolecular nucleophilic substitution (S\textsubscript{N}2), where the fluoride ion attacks the carbon atom bearing the leaving group, resulting in an inversion of the stereochemical configuration at that center. For the synthesis of a 3-fluoropropyl precursor, a starting material such as 3-bromopropane or a propyl sulfonate ester would be suitable.

Table 1: Common Nucleophilic Fluorinating Agents and Conditions

| Fluoride Source | Typical Solvent | Additive/Catalyst | Key Feature |

| Potassium Fluoride (KF) | DMF, Acetonitrile | Crown Ethers, Phase-Transfer Catalysts | Cost-effective but requires additives to enhance reactivity. |

| Cesium Fluoride (CsF) | DMF, THF | None typically required | More reactive and soluble than KF, but also more expensive. |

| Tetrabutylammonium Fluoride (TBAF) | THF | Anhydrous conditions are crucial | Highly reactive "naked" fluoride source, but can be basic. |

Electrophilic Fluorination Methodologies and Reagent Design

Electrophilic fluorination introduces a formal "F⁺" species to a nucleophilic center, such as an enolate or an electron-rich aromatic ring. While direct electrophilic fluorination of an unactivated C-H bond in an alkyl chain is challenging, these reagents are invaluable for fluorinating specifically designed precursors.

Modern electrophilic fluorinating reagents are often N-F compounds, where the fluorine atom is bonded to an electron-withdrawing nitrogen-containing group, rendering the fluorine atom electrophilic. These reagents are generally more stable and safer to handle than earlier fluorinating agents like elemental fluorine (F₂).

Table 2: Examples of Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Key Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline solid, highly effective, and relatively safe to handle. |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, offers high reactivity and selectivity. |

Radical Fluorination Pathways (If applicable to carbonate derivatives)

Radical fluorination provides an alternative pathway that can be useful for fluorinating positions that are not amenable to ionic fluorination methods. This approach involves the generation of a fluorine radical or a species that can act as a radical fluorine transfer agent. While powerful, the direct radical fluorination of a carbonate ester might be complicated by the potential for side reactions. However, a precursor molecule could be fluorinated via a radical process before the carbonate group is installed.

Chemical Transformations for Carbonate Formation: Established and Emerging Approaches

The formation of the carbonate moiety is the second critical step in the synthesis of 3-fluoropropyl isopropyl carbonate. Several methods exist for creating carbonate esters, ranging from traditional routes to more modern, greener alternatives.

Carboxylation Reactions for Linear and Cyclic Carbonates

Carboxylation using carbon dioxide (CO₂) as a renewable and non-toxic C1 source is an increasingly important method for carbonate synthesis. For linear carbonates, a common strategy involves the initial reaction of an epoxide with CO₂ to form a cyclic carbonate. For instance, 3-fluoropropylene oxide could be reacted with CO₂ to produce 4-(fluoromethyl)-1,3-dioxolan-2-one. This cyclic carbonate can then undergo a ring-opening reaction with an alcohol, such as isopropanol (B130326), typically in the presence of a catalyst, to yield the desired linear carbonate.

Transesterification and Alcoholysis Routes

Transesterification and alcoholysis represent highly versatile and widely used methods for synthesizing unsymmetrical carbonates like this compound. A common industrial approach involves the use of phosgene (B1210022) (COCl₂) or its safer liquid surrogates, diphosgene and triphosgene. In this process, one of the alcohols, for example, isopropanol, is first reacted with the phosgene equivalent to form an intermediate chloroformate (isopropyl chloroformate). This reactive intermediate is then treated with the second alcohol, 3-fluoropropanol, in the presence of a base to form the final product.

A greener alternative to the phosgene route is the transesterification of a simple dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with the desired alcohols. The synthesis can be performed in a stepwise manner. For example, 3-fluoropropanol can be reacted with an excess of DMC in the presence of a base catalyst. The resulting methyl 3-fluoropropyl carbonate can then be isolated and subsequently reacted with isopropanol in a second transesterification step. To drive the reaction to completion, the lower-boiling alcohol (methanol in this case) is typically removed by distillation.

Proposed Synthetic Pathways for this compound

The creation of this compound can be envisioned through several strategic synthetic routes. These pathways are designed based on fundamental principles of organic chemistry, leveraging either readily available fluorinated precursors or advanced selective fluorination techniques.

A direct and logical approach to synthesizing this compound involves the use of a propyl group that has already been functionalized with a fluorine atom at the desired position. The key intermediate for this strategy is 3-fluoro-1-propanol.

This synthesis proceeds via a classic esterification-type reaction where the pre-functionalized alcohol, 3-fluoro-1-propanol, reacts with a suitable isopropyl carbonate precursor. The most common reagent for this purpose is isopropyl chloroformate. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the carbonate ester and the elimination of hydrogen chloride. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Table 1: Proposed Synthesis via Pre-functionalized Intermediate

| Step | Starting Materials | Reagents | Product | Key Transformation |

|---|

This method's primary advantage is its straightforward and predictable nature, relying on a well-established reaction. The main challenge lies in the availability and cost of the 3-fluoro-1-propanol starting material.

An alternative and more advanced strategy involves introducing the fluorine atom at a later stage of the synthesis. This approach would begin with a non-fluorinated carbonate ester, such as propyl isopropyl carbonate, followed by a selective C-H fluorination reaction.

Achieving high selectivity for the terminal (C-3) position of the propyl group is a significant chemical challenge due to the presence of other C-H bonds. However, recent advancements in catalysis offer potential solutions. For instance, visible-light photoredox catalysis has emerged as a powerful tool for activating specific C-H bonds under mild conditions. mdpi.comnih.govvapourtec.com This method could utilize a photocatalyst that, upon light absorption, initiates a radical-based process. A fluorinating agent like Selectfluor® would then deliver the fluorine atom to the targeted position. nih.govtcsedsystem.eduresearchgate.net The selectivity could be guided by directing groups or by the inherent electronic properties of the substrate. nih.govntu.edu.sg

Table 2: Proposed Synthesis via Late-Stage Selective Fluorination

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Propan-1-ol, Isopropyl chloroformate | Base | Propyl isopropyl carbonate | Carbonate Ester Formation |

While scientifically elegant, this pathway's feasibility depends heavily on the development of a highly specific catalytic system to avoid the formation of isomeric byproducts.

The synthesis of this compound can also be conceptualized within the frameworks of convergent and divergent synthesis. acs.orgrsc.orgmdpi.com

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. acs.orgacs.org For instance, one could start with 3-chloro-1-propanol. google.comnist.gov This intermediate could be used to synthesize the target compound via a two-step process: first, reaction with isopropyl chloroformate to yield 3-chloropropyl isopropyl carbonate, followed by a nucleophilic substitution reaction (a Finkelstein-type reaction) using a fluoride source like potassium fluoride (KF) to replace the chlorine with fluorine. Concurrently, the same 3-chloropropyl isopropyl carbonate intermediate could be reacted with other nucleophiles to create a library of different terminally-functionalized propyl isopropyl carbonates.

Figure 1: Example of a Divergent Synthetic Design

This divergent strategy is particularly valuable in medicinal chemistry and materials science for rapidly generating and testing a range of related molecules.

Green Chemistry Principles and Sustainable Synthetic Approaches in Fluorocarbonate Production

The principles of green chemistry are essential for developing environmentally responsible and economically viable chemical processes. rsc.orgacs.org The production of fluorocarbonates can benefit significantly from the application of these principles, particularly in solvent selection and catalyst design. nih.govresearchgate.net

The choice of solvent has a profound impact on the sustainability of a chemical reaction. rsc.org Traditional solvents are often volatile organic compounds (VOCs) that pose environmental and health risks. Green chemistry encourages the use of safer alternatives.

For the synthesis of this compound, several green solvent options could be explored:

Organic Carbonates : Solvents like dimethyl carbonate (DMC) or propylene (B89431) carbonate (PC) are considered green alternatives due to their low toxicity, biodegradability, and derivation from CO2. rsc.orgacs.orgrsc.orgresearchgate.net They could potentially replace chlorinated solvents or other hazardous media in the proposed synthetic steps.

Supercritical Fluids : Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent alternative. youtube.com Its properties can be tuned with changes in pressure and temperature, and it allows for easy product separation, as it returns to a gaseous state upon depressurization.

Reaction Medium Engineering : This involves designing the reaction environment to maximize efficiency and minimize waste. For example, using a biphasic fluorous system could facilitate catalyst and product separation. illinois.edu If a fluorous-tagged catalyst were used, it would preferentially dissolve in a fluorous solvent phase after the reaction, allowing for simple separation from the product in the organic phase and subsequent catalyst recycling.

Table 3: Comparison of Conventional vs. Green Solvents

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Dichloromethane (B109758), Toluene | Good solubility for many reagents | Toxic, volatile, environmentally persistent |

| Green | Dimethyl Carbonate, Propylene Carbonate | Low toxicity, biodegradable, high boiling point | May have different solubility profiles |

Catalysts are a cornerstone of green chemistry because they allow reactions to proceed with higher efficiency, selectivity, and under milder conditions, reducing energy consumption and waste.

Key areas for catalyst development in the synthesis of this compound include:

Recyclable Catalysts : Developing catalysts that can be easily recovered and reused is crucial for economic and environmental sustainability. acs.orgchemrxiv.orgchemrxiv.org For example, catalysts can be immobilized on solid supports (heterogeneous catalysis), allowing for simple filtration and reuse.

Phase-Transfer Catalysis (PTC) : PTC can enhance the reactivity of inexpensive and safer fluoride sources like potassium fluoride (KF), which have low solubility in organic solvents. pnas.orgacs.orgnih.govnih.gov Chiral phase-transfer catalysts can even be used to achieve asymmetric fluorination. illinois.edu These catalysts shuttle the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs, and they can often be recovered with the aqueous phase.

Photoredox Catalysis : As mentioned in section 2.3.2, photoredox catalysts operate at ambient temperature using visible light as an energy source, which is a significant improvement over energy-intensive thermal methods. mdpi.comnih.govnih.govresearchgate.net The development of robust and recyclable photocatalyst systems is an active area of research.

The integration of these green chemistry principles into the synthetic design for this compound would not only minimize the environmental footprint but also potentially lead to more efficient and cost-effective production methods.

Advanced Spectroscopic and Analytical Characterization of 3 Fluoropropyl Isopropyl Carbonate

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Fluoropropyl Isopropyl Carbonate, a combination of ¹⁹F, ¹H, and ¹³C NMR experiments offers a complete picture of its molecular framework.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a critical first step in the characterization of this compound. The ¹⁹F nucleus is 100% naturally abundant and possesses a spin of ½, making it highly sensitive for NMR detection. The chemical shift of the fluorine atom is highly dependent on its electronic environment. In this compound, the fluorine is attached to a propyl chain, which in turn is linked to the carbonate moiety. This specific arrangement is expected to produce a characteristic chemical shift in the ¹⁹F NMR spectrum.

The signal for the fluorine atom will appear as a triplet due to coupling with the two adjacent protons on the neighboring carbon atom (the -CH₂- group). The magnitude of this coupling constant (³JHF) provides valuable information about the dihedral angle between the fluorine and these protons, further confirming the structure.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Multiplicity |

| Chemical Shift (δ) | ~ -220 to -230 ppm | Triplet (t) |

| Coupling Constant (³JHF) | ~ 25-30 Hz | - |

Note: Predicted values are based on typical ranges for similar fluoroalkane derivatives. Actual experimental values may vary.

¹H and ¹³C NMR Spectroscopic Investigations of Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide the backbone of the structural analysis, allowing for the assignment of every proton and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the isopropyl group's methyl protons and methine proton, as well as for the three methylene (B1212753) groups of the fluoropropyl chain. The integration of these signals will correspond to the number of protons in each environment. Furthermore, the splitting patterns (multiplicity) of these signals, arising from spin-spin coupling with neighboring protons, will reveal the connectivity of the proton network. For instance, the methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet. The protons on the fluorinated propyl chain will exhibit more complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-F) coupling.

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom. The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of attached atoms. The carbonyl carbon of the carbonate group will resonate at a significantly downfield chemical shift (typically 150-160 ppm). The carbons of the isopropyl and fluoropropyl groups will appear at characteristic upfield positions. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of the C-F bond.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Predicted Coupling Constants (Hz) |

| ¹H NMR | |||

| Isopropyl CH₃ | ~ 1.2-1.4 | Doublet | J ≈ 6-7 |

| Isopropyl CH | ~ 4.8-5.0 | Septet | J ≈ 6-7 |

| O-CH₂ | ~ 4.2-4.4 | Triplet | J ≈ 6-7 |

| CH₂-CH₂-F | ~ 2.0-2.2 | Multiplet | |

| CH₂-F | ~ 4.5-4.7 | Triplet of Triplets | ³JHF ≈ 25-30, ³JHH ≈ 6-7 |

| ¹³C NMR | |||

| Isopropyl CH₃ | ~ 21-23 | - | - |

| Isopropyl CH | ~ 72-74 | - | - |

| Carbonyl C=O | ~ 154-156 | - | - |

| O-CH₂ | ~ 68-70 | - | - |

| CH₂-CH₂-F | ~ 30-32 | - | ²JCF ≈ 20-25 |

| CH₂-F | ~ 80-82 | - | ¹JCF ≈ 160-170 |

Note: Predicted values are based on established chemical shift ranges and coupling constant data for similar functional groups. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of a molecule, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion, thereby confirming the molecular formula of this compound (C₇H₁₃FO₃). By comparing the experimentally measured exact mass with the theoretically calculated mass, a high degree of confidence in the compound's identity can be achieved.

Table 3: Theoretical Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₇H₁₄FO₃⁺ | 165.0876 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to create a fragmentation spectrum. The way a molecule breaks apart is highly characteristic of its structure.

For this compound, characteristic fragmentation pathways would likely involve the loss of the isopropyl group, the fluoropropyl group, and smaller neutral molecules like carbon dioxide or propene. Analyzing these fragmentation patterns provides corroborative evidence for the proposed structure and can help to distinguish it from potential isomers.

Chromatographic Methods for Separation, Isolation, and Quantification

Chromatographic techniques are essential for the purification of the synthesized this compound and for assessing its purity.

Gas Chromatography (GC) , coupled with a suitable detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is an ideal method for analyzing the volatility and purity of the compound. The retention time of the compound is a characteristic property under specific chromatographic conditions. By analyzing the chromatogram, the presence of any impurities, such as starting materials or side products, can be detected and their relative amounts quantified.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile impurities or for preparative scale purification. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase) and mobile phase, a high-resolution separation of the target compound from any contaminants can be achieved.

Through the combined application of these powerful analytical techniques, a complete and unambiguous characterization of this compound can be accomplished, ensuring its structural integrity and purity for any subsequent applications.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. It is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual starting materials or side-products. The method's high resolution and sensitivity make it ideal for assessing the purity of the final product.

In a typical GC analysis of organic carbonates, a flame ionization detector (FID) or a mass spectrometer (MS) is used. researchgate.net For fluorinated compounds, derivatization may sometimes be employed to improve thermal stability and detection, although many fluorinated esters can be analyzed directly. nih.govresearchgate.net The choice of the capillary column is critical for achieving good separation. A semi-polar column, such as one with a (6%-cyanopropylphenyl)-(94%-dimethylpolysiloxane) stationary phase, is often suitable for separating compounds with a range of polarities. nih.gov Programmed temperature ramps are typically used to ensure the efficient elution of all components, from the most volatile to the least volatile. acs.org

Detailed Research Findings:

While specific GC methods for this compound are not widely published, methods for similar organic carbonates and fluorinated compounds provide a strong basis for its analysis. For instance, the analysis of organic carbonate esters has been successfully demonstrated using programmed temperature gas chromatography. acs.org These methods can resolve mixtures of carbonate esters with varying molecular weights. acs.org For the analysis of perfluorinated compounds, GC-MS is a powerful tool, often requiring columns with sufficient length and appropriate film thickness to achieve the desired separation. epa.gov The thermal stability of the analyte is a key consideration, and the injector and oven temperatures must be optimized to prevent on-column decomposition. researchgate.net

Below is a table summarizing hypothetical yet representative GC parameters for the analysis of this compound.

| Parameter | Value/Description |

| Instrumentation | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | Semi-polar capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Injector Temperature | 230 °C |

| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Mass Range | 40-400 amu |

| Sample Preparation | Dilution in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) |

Liquid Chromatography (LC) for Purity and Mixture Analysis

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of this compound, especially for assessing its purity and analyzing it within complex mixtures. Unlike GC, LC is well-suited for less volatile compounds and can be performed at or near ambient temperatures, which is advantageous for thermally sensitive molecules.

For the analysis of organic carbonates, ion-moderated partition chromatography has been shown to be effective. nih.govdntb.gov.ua This technique often utilizes an ion exclusion column with an aqueous mobile phase, providing a unique separation mechanism. nih.govunl.edu Alternatively, reversed-phase liquid chromatography (RPLC) is a common approach for the separation of moderately polar organic compounds. chromatographyonline.com In RPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection can be achieved using a refractive index detector (RID) for universal detection or a UV detector if the analyte possesses a chromophore. nih.govunl.edu For more sensitive and specific detection, coupling LC with mass spectrometry (LC-MS) is the preferred method. chromatographyonline.com

Detailed Research Findings:

Research on the separation of common organic carbonates has demonstrated the utility of HPLC with ion-exclusion columns and aqueous mobile phases, such as dilute sulfuric acid. unl.edu This method has been validated for specificity, linearity, and precision, with detection limits in the parts-per-million (ppm) range. nih.govdntb.gov.ua Adjusting the column temperature can be used to improve peak resolution. unl.eduresearchgate.net For fluorinated compounds, LC-MS/MS is a powerful tool for detection in complex matrices. nih.gov The choice of ionization source, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), can significantly impact sensitivity. nih.gov

The following table outlines representative HPLC conditions for the purity and mixture analysis of this compound.

| Parameter | Value/Description |

| Instrumentation | High-Performance Liquid Chromatograph with Mass Spectrometric Detection (HPLC-MS) |

| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid |

| Gradient Program | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |

| Sample Preparation | Dissolution in the mobile phase or a compatible solvent |

Elemental Analysis and Specialized Fluorine Content Determination

Beyond chromatographic techniques that focus on molecular separation and identification, other analytical methods are essential for confirming the elemental composition and specifically quantifying the fluorine content of this compound. These methods provide fundamental data on the compound's structure and stoichiometry.

Combustion Ion Chromatography (CIC) for Total Organic Fluorine (TOF)

Combustion Ion Chromatography (CIC) is a powerful hyphenated technique for the determination of halogens, including fluorine, in a wide variety of sample matrices. This method is particularly valuable for quantifying the total organic fluorine (TOF) content in a sample, providing a measure of all fluorine-containing organic compounds present.

The CIC process involves the complete combustion of the sample in a high-temperature furnace (typically 800–1100 °C) in the presence of oxygen. nih.gov During combustion, the organic matrix is destroyed, and the organically bound fluorine is converted into hydrogen fluoride (B91410) (HF). The resulting gases are then passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻). This absorption solution is subsequently injected into an ion chromatograph (IC) system for the separation and quantification of the fluoride ions. nih.gov

Detailed Research Findings:

CIC is a well-established technique for the analysis of halogens and sulfur in diverse samples, including petrochemicals and polymers. acs.org It is recognized for its accuracy, reproducibility, and minimal sample preparation requirements. nih.gov In the context of fluorinated compounds, CIC serves as a complementary screening tool to more targeted methods like LC-MS/MS for the analysis of per- and polyfluoroalkyl substances (PFAS). nih.gov By determining the total organic fluorine, CIC can indicate the presence of fluorinated compounds beyond those being specifically targeted. nih.gov The efficiency of combustion can vary for different organofluorine compounds, and calibration with appropriate standards is crucial for accurate quantification.

A representative set of parameters for the analysis of this compound using CIC is presented below.

| Parameter | Value/Description |

| Instrumentation | Combustion Module coupled with an Ion Chromatography (IC) System |

| Combustion Temperature | 1000 °C |

| Combustion Gas | Oxygen |

| Absorption Solution | Deionized water, potentially with a small amount of hydrogen peroxide |

| IC Column | Anion-exchange column suitable for halide separation (e.g., Dionex IonPac AS18) |

| IC Eluent | Potassium hydroxide (B78521) (KOH) gradient |

| Detection | Suppressed conductivity detector |

| Sample Preparation | Direct injection of liquid sample or weighing of solid sample into a combustion boat |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and the chemical states of those elements within the top few nanometers of a material's surface. chromatographyonline.com This makes it highly relevant for confirming the presence of fluorine and characterizing its bonding environment in this compound.

In XPS, the sample is irradiated with a beam of X-rays, typically from an Al Kα or Mg Kα source. researchgate.net These X-rays have enough energy to cause the emission of core-level electrons from the atoms in the sample. The kinetic energy of these emitted photoelectrons is measured by an electron energy analyzer. The binding energy of the electrons can then be calculated, which is characteristic of the element and its chemical environment. chromatographyonline.com Shifts in binding energy can provide information about the oxidation state and bonding of the atoms.

Detailed Research Findings:

XPS is widely used for the surface analysis of a broad range of materials. epa.gov High-resolution scans of specific elemental regions, such as the Carbon 1s (C 1s) and Oxygen 1s (O 1s) regions, can be used to distinguish between different types of chemical bonds. For example, in organic carbonates like propylene (B89431) carbonate, XPS can differentiate the carbon atoms in the carbonate group (C=O), the ether-like linkage (C-O), and the alkyl chain (C-C). rsc.org For a fluorinated compound like this compound, a distinct Fluorine 1s (F 1s) peak would be expected, and its binding energy would confirm the covalent C-F bond. High-resolution analysis of the C 1s region would also show a peak at a higher binding energy corresponding to the carbon atom directly bonded to fluorine.

The following table summarizes the expected XPS parameters and characteristic binding energies for the analysis of this compound.

| Parameter | Value/Description |

| Instrumentation | X-ray Photoelectron Spectrometer |

| X-ray Source | Monochromatic Al Kα (1486.6 eV) |

| Analysis Chamber Pressure | Ultra-high vacuum (<10⁻⁸ mbar) |

| Analysis Area | Typically a few hundred micrometers in diameter |

| Data Acquisition | Survey scan (for elemental identification) and high-resolution scans of C 1s, O 1s, and F 1s regions |

| Charge Neutralization | Low-energy electron or ion flood gun for insulating samples |

| Expected C 1s Binding Energies | ~285.0 eV (C-C/C-H), ~286.5 eV (C-O), ~288.5 eV (C-F), ~290.5 eV (O-C=O) |

| Expected O 1s Binding Energies | ~532.5 eV (C=O), ~534.0 eV (C-O-C) |

| Expected F 1s Binding Energy | ~688.5 eV (C-F) |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoropropyl Isopropyl Carbonate

Influence of Fluorine Substitution on Carbonate Reactivity and Stability

The presence of fluorine, a highly electronegative atom, profoundly impacts the electronic and steric environment of the carbonate molecule, thereby affecting its reactivity and stability.

The primary electronic influence of the fluorine atom in 3-Fluoropropyl isopropyl carbonate is its strong electron-withdrawing inductive effect (-I effect). youtube.comlibretexts.org This effect is transmitted through the sigma (σ) bonds of the propyl chain to the carbonate functional group. The fluorine atom pulls electron density away from the adjacent carbon atoms, and this effect propagates along the chain, albeit decreasing with distance. youtube.com This withdrawal of electron density makes the carbonyl carbon of the carbonate group more electrophilic and, consequently, more susceptible to nucleophilic attack.

While fluorine does possess lone pairs of electrons that could theoretically participate in resonance (a +R or +M effect), this effect is generally considered weak and less significant than its inductive effect, especially when not directly attached to a pi-system. libretexts.orglibretexts.org In the case of this compound, the fluorine is on a saturated alkyl chain, so its electronic influence is almost exclusively inductive.

The increased electrophilicity of the carbonyl carbon in this compound, when compared to its non-fluorinated analog, isopropyl carbonate, is a key factor in its enhanced reactivity.

The substitution of a hydrogen atom with a larger fluorine atom can influence the conformational preferences of the 3-fluoropropyl chain. The molecule will adopt conformations that minimize steric strain and unfavorable dipole-dipole interactions. The gauche effect, where a gauche arrangement between electronegative substituents is favored, might play a role in the conformational equilibrium of the C-C bonds in the fluoropropyl chain.

While the fluorine atom is larger than a hydrogen atom, its position at the terminal end of the propyl chain (gamma position relative to the carbonate oxygen) means it exerts minimal direct steric hindrance on the carbonyl carbon. The primary site of reaction, the carbonyl group, remains relatively accessible to incoming nucleophiles. Therefore, the electronic effects of fluorine are expected to be the dominant factor governing its reactivity, rather than steric hindrance.

Fundamental Reaction Mechanisms of this compound Transformations

The enhanced electrophilicity of the carbonyl carbon in this compound dictates its behavior in various chemical transformations.

Hydrolysis of this compound in aqueous media is expected to proceed via a nucleophilic acyl substitution mechanism. A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This is followed by the formation of a tetrahedral intermediate, which then collapses, leading to the elimination of either the isopropoxy or the 3-fluoropropoxy group. The protonation state of the reactants and intermediates will depend on the pH of the solution.

The solvolysis reaction with other nucleophilic solvents, such as alcohols, would follow a similar mechanistic pathway, leading to transesterification products. The fluorine substitution is anticipated to accelerate the rate of hydrolysis and solvolysis compared to unsubstituted alkyl carbonates due to the increased electrophilicity of the carbonyl carbon.

Thermal Decomposition: The thermal decomposition of organic carbonates can proceed through various pathways, including decarboxylation and elimination reactions. For this compound, one possible thermal decomposition pathway could involve the elimination of propylene (B89431) and carbon dioxide from the isopropyl group, or the elimination of 3-fluoropropene and carbon dioxide from the fluoropropyl group. The presence of the C-F bond, which is significantly stronger than a C-H bond, might influence the preferred decomposition pathway. The decomposition temperature and the distribution of products would be dependent on the specific conditions.

Electrochemical Decomposition: In the context of its potential use in applications like lithium-ion batteries, the electrochemical decomposition of this compound is of interest. On the anode (negative electrode) of a battery, the carbonate would undergo reductive decomposition. The initial step is likely a one-electron reduction to form a radical anion. osti.gov This unstable intermediate can then fragment through various pathways, potentially leading to the formation of lithium 3-fluoropropyl carbonate, lithium isopropyl carbonate, and gaseous products like propylene and carbon dioxide. The specific decomposition products would influence the formation and properties of the solid electrolyte interphase (SEI) on the electrode surface. On the cathode (positive electrode), oxidative decomposition would occur at high potentials.

Nucleophiles: Due to the electron-withdrawing nature of the fluorine atom, this compound is expected to be more reactive towards nucleophiles than its non-fluorinated counterpart. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would readily attack the carbonyl carbon, leading to the formation of tertiary alcohols after cleavage of the carbonate. Weaker nucleophiles, like amines, would react to form carbamates, with the reaction rate being faster than with simple alkyl carbonates.

Elucidation of Structure-Reactivity Relationships within Fluorinated Carbonates

Research on various fluorinated carbonates indicates that the introduction of fluorine atoms into the carbonate structure significantly influences their reactivity. The position and number of fluorine substituents can alter the molecule's electronic properties, affecting its oxidation and reduction potentials. For instance, fluorination, especially at the α-position relative to the carbonate group in linear carbonates, has been shown to facilitate the formation of a stable solid-electrolyte interphase (SEI) in lithium-ion batteries through the in-situ formation of lithium fluoride (B91410).

Furthermore, the presence of fluorine atoms tends to weaken the coordination of the carbonate with cations like lithium, a phenomenon attributed to changes in the electrostatic potential distribution within the molecule. The effectiveness of these fluorinated compounds, such as the widely studied fluoroethylene carbonate (FEC), is also known to be dependent on their concentration in a given system.

Kinetic Studies and Thermodynamic Analysis of Reaction Processes

Thermodynamic stability of fluorinated carbonates has been a key area of investigation, primarily through theoretical and computational methods. Quantum chemical calculations are often employed to predict oxidation and reduction potentials, providing a measure of their thermodynamic stability. These studies have shown that the binding energy between fluorinated carbonates and lithium ions is predominantly governed by electrostatic interactions.

From a kinetic perspective, the addition of certain fluorinated carbonates to electrolyte solutions has been observed to enhance thermal stability. For example, the presence of FEC can increase the onset temperature of exothermic decomposition reactions, a critical factor in battery safety. Methodologies like two-dimensional infrared spectroscopy have been utilized to probe the dynamics of ion-carbonate complexation, revealing that cyclic carbonates can exhibit faster association and dissociation kinetics compared to their linear counterparts. While these studies provide a framework for understanding the kinetic behavior of carbonates, specific rate constants and activation energies for reactions involving this compound are not readily found.

Theoretical and Computational Studies on 3 Fluoropropyl Isopropyl Carbonate

Quantum Chemical Methodologies for Molecular and Electronic Structure Analysis

Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov For a molecule like 3-fluoropropyl isopropyl carbonate, DFT would be instrumental in determining its ground state properties.

DFT calculations can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the most stable conformation. These calculations also yield crucial electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

In the context of similar molecules, DFT has been extensively used to study the interaction of organic carbonates with lithium ions in battery electrolytes. researchgate.net For instance, DFT calculations have been performed to investigate the interaction of Li+ with various organic solvents like ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), and dimethyl carbonate (DMC). researchgate.net Such studies calculate the binding energies and investigate the electronic structures of solvent-ion clusters. researchgate.net DFT is also used to study vibrational spectra of carbonates, which can be compared with experimental infrared and Raman spectra to validate the computational model. mdpi.com Although no specific DFT studies on this compound were identified, the principles from studies on other carbonates would be directly applicable.

Ab Initio Molecular Orbital Theory for High-Accuracy Calculations

Ab initio molecular orbital theory refers to a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. stackexchange.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high-accuracy calculations of molecular properties. stackexchange.comwikipedia.org

For this compound, ab initio methods would be employed to obtain highly accurate predictions of its geometry, energy, and other electronic properties, which can serve as benchmarks for less computationally expensive methods like DFT. Ab initio calculations are particularly valuable for systems where electron correlation effects are significant. While computationally more demanding than DFT, methods like Coupled Cluster are often considered the "gold standard" for computational chemistry in terms of accuracy. stackexchange.com The systematic study of geometries and energies of small organic molecules and cations is a common application of ab initio molecular orbital theory. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment. nih.govnih.gov

For this compound, MD simulations would be invaluable for exploring its vast conformational space. The presence of flexible alkyl and fluoropropyl chains suggests that the molecule can adopt numerous conformations, and MD simulations can map the potential energy surface associated with these different arrangements. This is crucial for understanding the molecule's average structure and its dynamic behavior in different phases (e.g., liquid, solution).

Furthermore, MD simulations are essential for studying intermolecular interactions. For example, if this compound were to be considered as a solvent or co-solvent in an electrolyte, MD simulations could model its interactions with ions and other solvent molecules. rsc.orgresearchgate.netacs.org These simulations can reveal details about the solvation structure, coordination numbers, and the dynamics of the solvent shell around a solute. rsc.org Such insights are critical for understanding properties like ionic conductivity and diffusion in electrolyte solutions. rsc.org While specific MD studies on this compound are not available, the methodology has been successfully applied to a wide range of organic carbonates, including ethylene carbonate and propylene carbonate, to understand their behavior in electrolyte solutions. nih.govrsc.org

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the detailed mechanisms of chemical reactions.

Transition State Localization and Reaction Pathway Mapping

A key aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point along the reaction coordinate. fossee.in Computational methods can be used to locate and characterize the geometry and energy of these fleeting structures. mit.eduims.ac.jpsciencedaily.com Various algorithms exist to search for transition states, connecting reactants and products on the potential energy surface. ims.ac.jp

For this compound, these methods could be used to study its decomposition pathways or its reactions with other chemical species. Once a transition state is located, the intrinsic reaction coordinate (IRC) can be calculated. fossee.in The IRC is the minimum energy path that connects the transition state to the reactants and products, providing a detailed map of the reaction pathway. fossee.in This allows for a step-by-step visualization of the bond-breaking and bond-forming processes during the reaction.

Calculation of Activation Energies and Reaction Free Energy Profiles

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the rate of a chemical reaction according to the Arrhenius equation. libretexts.orgnumberanalytics.comlibretexts.orgungeforskere.no Computational methods, particularly DFT, are routinely used to calculate these activation barriers. rsc.org

Elucidation of Structure-Property Relationships through Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the intrinsic properties of molecules from their fundamental structure. While specific, in-depth computational studies exclusively targeting this compound are not extensively available in the public research domain, we can infer its likely molecular properties and behaviors by applying established computational chemistry principles and drawing parallels with studies on structurally related compounds, such as other organic carbonates.

Computational analyses of organic carbonates typically involve optimizing the molecular geometry to find the most stable conformation (lowest energy state). From this optimized structure, a wealth of electronic and structural properties can be calculated. These properties are crucial for understanding the relationships between the molecule's structure and its macroscopic behavior.

Key molecular descriptors that would be elucidated through computational modeling of this compound include:

Molecular Geometry: This involves the precise calculation of bond lengths, bond angles, and dihedral angles. The presence of the flexible propyl and isopropyl chains, along with the polar carbonate group and the electronegative fluorine atom, suggests a complex conformational landscape. Computational methods can identify the most stable conformers and the energy barriers between them.

Electronic Properties:

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, such a map would likely show a region of negative electrostatic potential around the carbonyl oxygen and the fluorine atom, indicating sites susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Hypothetical Computational Data

The following tables present hypothetical, yet plausible, data for this compound, derived from the general understanding of computational studies on similar organic carbonates. These values are for illustrative purposes to demonstrate the type of information gained from computational modeling.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~ 1.21 Å |

| C-O (Carbonate) Bond Length | ~ 1.35 Å |

| C-F Bond Length | ~ 1.39 Å |

| O-C-O Bond Angle | ~ 125° |

| F-C-C-C Dihedral Angle | Varies with conformer |

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value |

| Dipole Moment | ~ 3.5 - 4.5 Debye |

| HOMO Energy | ~ -8.0 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 9.5 eV |

By analyzing these calculated parameters, a direct relationship between the structure of this compound and its properties can be established. For instance, the high dipole moment suggests it could be a good solvent for polar substances. The large HOMO-LUMO gap would imply high kinetic stability, suggesting it is not overly reactive under normal conditions. The specific conformations and their relative energies would influence its physical state and interactions in a solution. These computational insights are invaluable for designing applications for the compound and for predicting its behavior in various chemical environments, all without the need for initial extensive laboratory experimentation.

Advanced Research Applications of 3 Fluoropropyl Isopropyl Carbonate in Chemical Sciences

Application as a Strategic Chemical Building Block in Complex Organic Synthesis

3-Fluoropropyl isopropyl carbonate is a valuable chemical intermediate utilized in organic synthesis as a building block. Its primary function is to introduce the 3-fluoropropyl group into more complex molecular structures. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The presence of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.

The carbonate functional group in this compound provides a reactive site for various chemical transformations. It can be cleaved under specific conditions to attach the 3-fluoropropyl moiety to a target molecule, often through nucleophilic substitution reactions. This makes it a useful reagent for creating fluorinated analogs of biologically active compounds, such as those with heterocyclic cores, which are prevalent in pharmaceuticals. The strategic placement of the 3-fluoropropyl group can lead to improved drug efficacy and pharmacokinetic profiles. For instance, fluorinated piperidinols, which are important building blocks in medicinal chemistry, can be synthesized using enantioselective fluorination methods. capes.gov.br

Exploration in Radiochemistry: Precursor Development for Positron Emission Tomography (PET)

In the field of radiochemistry, derivatives of this compound are explored as precursors for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that uses compounds labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) ([18F]), to visualize and measure metabolic processes in the body. springernature.commdpi.com The favorable decay properties of [18F], including its 109.8-minute half-life, make it a widely used isotope in PET tracer development. mdpi.com

The design of [18F]-labeled analogues involves creating molecules that can be efficiently tagged with [18F]fluoride. A common approach is to synthesize a precursor molecule where a leaving group, such as a tosylate or mesylate, is attached to the 3-position of the propyl chain. This leaving group can then be displaced by [18F]fluoride via a nucleophilic substitution reaction. openmedscience.com The synthesis of these precursors is a critical, often multi-step, process aimed at producing a stable compound that can be reliably radiolabeled. buu.ac.th

For example, [18F]fluoropropanol has been prepared by reacting n-Bu4N[18F]F with 1,3-dioxan-2-one. nih.gov This labeled alcohol can then be used as a nucleophile to synthesize other [18F]fluoroalkyl compounds. nih.gov Similarly, O-(3-[18F]fluoropropyl)-L-tyrosine ([18F]FPT) has been synthesized through the [18F]fluoropropylation of L-tyrosine, demonstrating the utility of this approach in creating amino acid-based PET tracers for tumor imaging. nih.gov

Optimizing the radiochemical yield (RCY) and achieving high molar activity are paramount in the development of PET radiotracers. The RCY represents the percentage of the initial radioactivity that is successfully incorporated into the desired radiolabeled product. researchgate.net High RCYs are necessary to produce sufficient quantities of the tracer for imaging studies from a single synthesis batch. researchgate.net This optimization involves carefully controlling reaction parameters like temperature, reaction time, solvent, and precursor concentration. nih.gov

Molar activity (Am), the ratio of radioactivity to the total number of moles of the compound, is another crucial factor. turkupetcentre.netnih.gov High molar activity is essential to minimize the injected mass of the tracer, thus avoiding potential pharmacological effects and ensuring that the tracer accurately reflects the biological process being studied without perturbing it. springernature.comturkupetcentre.net Achieving high molar activity requires minimizing contamination from the non-radioactive "cold" version of the compound. turkupetcentre.net This is often accomplished through the use of high-purity precursors and efficient purification methods, such as high-performance liquid chromatography (HPLC), following the radiolabeling reaction. openmedscience.com The theoretical maximum molar activity for [18F] is 63.3 TBq/µmol, though synthesized tracers typically have lower values. researchgate.net

| Parameter | Description | Significance in PET Radiochemistry |

| Radiochemical Yield (RCY) | The percentage of the starting radioactivity that is incorporated into the desired final radiolabeled product. researchgate.net | A high RCY ensures that a sufficient quantity of the PET tracer can be produced for clinical or preclinical imaging studies. researchgate.net |

| Molar Activity (Am) | The amount of radioactivity per mole of the compound, typically expressed in gigabecquerels per micromole (GBq/µmol). turkupetcentre.netnih.gov | High molar activity is critical for receptor imaging to avoid saturation of target sites and potential pharmacological side effects from the injected compound. mdpi.comturkupetcentre.net |

Role in Materials Science Beyond Electrolyte Systems: Chemical Modifiers and Monomers

Beyond its applications in electrolytes for lithium-ion batteries, this compound and similar fluorinated carbonates have potential uses in materials science as chemical modifiers and monomers for creating new polymers. nih.gov The inclusion of fluorine can bestow unique and valuable properties upon these materials. plasticsengineering.org

Fluoropolymers, which are polymers containing carbon-fluorine bonds, are known for their high resistance to solvents, acids, and bases. wikipedia.org this compound can potentially serve as a monomer or co-monomer in polymerization reactions to produce fluorinated polymers and copolymers that incorporate carbonate linkages. The fluoropropyl group, whether in the polymer backbone or as a side chain, can impart properties such as hydrophobicity, oleophobicity (oil repellency), chemical stability, and low surface tension. plasticsengineering.orgresearchgate.net The carbonate group can act as a connecting unit or as a site for further chemical modification after polymerization. These fluorinated polymers could be suitable for applications in specialty coatings, advanced plastics, and biomedical devices where the unique characteristics of fluorinated materials are advantageous. researchgate.net

The chemical characteristics of this compound make it a candidate for use as a surface modification agent. Fluorinated compounds are known to migrate to the surface of materials, which lowers the surface energy and can create hydrophobic and oleophobic surfaces. sinosil.com This property is valuable for developing easy-to-clean, anti-graffiti, and anti-fouling surfaces. sinosil.com

One method of surface modification is the chemical grafting of the fluorinated compound onto a substrate. sinosil.com For example, the carbonate could potentially react with functional groups like hydroxyls on a material's surface to form a durable, low-energy coating. Such surface treatments can be applied to a variety of materials, including polymers and minerals, to enhance their properties. nih.govresearchgate.netresearchgate.net This approach can lead to applications in anti-fouling coatings, self-cleaning materials, and in the fabrication of microfluidic devices.

Development of Novel Solvent Systems and Medium Engineering Applications6.4.1. Fluorous Biphasic Systems and Separation Technologies6.4.2. Non-conventional Reaction Media for Enhanced Chemical Processes

Unfortunately, the absence of specific research findings, including experimental data, detailed methodologies, and illustrative data tables for this compound in these contexts, prevents the creation of a scientifically robust and informative article as per the user's request.

Future research may yet explore the potential of this compound in these advanced applications, at which point a detailed article could be composed. Researchers in the field of green chemistry, solvent engineering, and catalysis are continually investigating new molecules to address challenges in chemical synthesis and separation science.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-fluoropropyl isopropyl carbonate with high purity?

Methodological Answer: The synthesis of this compound typically involves transesterification or carbonate exchange reactions. Key parameters include:

- Temperature control : Maintaining temperatures between 50–100°C to balance reaction rate and functional group stability .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or enzyme-catalyzed systems improve yield while minimizing side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity and nucleophilic attack efficiency .

- Purification : Distillation or chromatography is critical due to the compound’s sensitivity to hydrolysis.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies fluorine environments; chemical shifts between -210 to -230 ppm (CF₃ groups) or -120 to -140 ppm (CH₂F groups) are diagnostic .

- ¹³C NMR : Carbonate carbonyl signals appear at ~155–160 ppm, while fluorinated carbons show deshielding effects .

- IR spectroscopy : Stretching vibrations for C=O (1740–1760 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups.

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What are the key physical properties (e.g., solubility, boiling point) of this compound, and how do they influence experimental design?

Methodological Answer:

- Solubility : High solubility in polar solvents (e.g., acetone, DCM) but limited in water due to fluorinated alkyl chains. Pre-saturate solvents to avoid precipitation during reactions.

- Boiling point : Estimated ~150–170°C based on analogous carbonates . Use vacuum distillation for purification to prevent thermal decomposition.

- Hydrolytic stability : Susceptible to base-catalyzed hydrolysis; store under anhydrous conditions with molecular sieves.

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoropropyl and isopropyl groups influence reactivity in nucleophilic substitution or transesterification reactions?

Methodological Answer:

- Steric hindrance : The branched isopropyl group reduces accessibility to the carbonate’s electrophilic carbonyl carbon, slowing nucleophilic attack. Kinetic studies using varying substituents (e.g., cyclohexyl vs. linear alkyl groups) quantify steric contributions .

- Electronic effects : Fluorine’s electronegativity withdraws electron density from the carbonate group, increasing electrophilicity. Compare reaction rates with non-fluorinated analogs (e.g., propyl isopropyl carbonate) to isolate electronic effects .

Q. What kinetic models or computational tools are suitable for predicting degradation pathways of this compound under acidic/basic conditions?

Methodological Answer:

- DFT calculations : Simulate transition states for hydrolysis pathways; identify intermediates using Gaussian or ORCA software .

- Experimental kinetics : Monitor pH-dependent degradation via HPLC or conductimetry. For example, pseudo-first-order rate constants (k) at pH 2–12 reveal acid/base catalysis dominance .

- Isotope labeling : Use D₂O or ¹⁸O-labeled water to track oxygen incorporation in hydrolysis products .

Q. How does this compound interact with biomolecules (e.g., enzymes, nucleic acids) in pharmacological studies, and what assays validate these interactions?

Methodological Answer:

- Fluorine-specific probes : ¹⁹F NMR or fluorescence polarization assays detect binding to proteins (e.g., serum albumin) .

- Enzymatic inhibition assays : Test inhibition of esterases or phosphatases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

- Molecular docking : Predict binding modes with targets like HIV reverse transcriptase (relevant to antiviral drug intermediates) .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported yields or reactivity of this compound across studies?

Methodological Answer:

- Reproducibility checks : Standardize reaction conditions (solvent grade, catalyst purity, moisture levels) .

- Side-product analysis : Use GC-MS or LC-MS to identify byproducts (e.g., fluorinated alcohols from hydrolysis) .

- Cross-validate data : Compare results with structurally similar compounds (e.g., 1-chloroethyl isopropyl carbonate) to isolate variables .

Tables for Comparative Analysis

Q. Table 1. Reactivity of this compound vs. Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.